molecular formula C15H15N5O B8528450 N-(4-methoxyphenyl)-N,2-dimethylpteridin-4-amine CAS No. 827031-78-7

N-(4-methoxyphenyl)-N,2-dimethylpteridin-4-amine

Cat. No. B8528450
Key on ui cas rn: 827031-78-7
M. Wt: 281.31 g/mol
InChI Key: KPAORMQHSJXXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07618975B2

Procedure details

4-Chloro-2-methyl-pteridine. A mixture of 6-chloro-2-methyl-pyrimidine-4,5-diamine (37 mg, 0.233 mmol) and 1,4-dioxane-2,3-diol (32 mg, 0.266 mmol) in 0.8 mL of absolute ethanol was stirred at room temperature for 2 h. The reaction mixture was evaporated to dryness and the residue was purified by column chromatography (50% ethyl acetate/hexane) to give the title compound (41 mg, 0.227 mmol, 97%). 1H NMR (CDCl3): 9.24 (d, J=1.8, 1H), 9.05 (d, J=1.5, 1H), 2.99 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37 mg
Type
reactant
Reaction Step Two
Quantity
32 mg
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][N:10]=2)[N:5]=[C:4]([CH3:12])[N:3]=1.Cl[C:14]1N=[C:18](C)[N:17]=[C:16](N)[C:15]=1N.O1[CH2:28][CH2:27][O:26][CH:25](O)C1O.[CH2:31](O)C>>[CH3:25][O:26][C:27]1[CH:14]=[CH:15][C:16]([N:17]([C:2]2[C:11]3[C:6](=[N:7][CH:8]=[CH:9][N:10]=3)[N:5]=[C:4]([CH3:12])[N:3]=2)[CH3:18])=[CH:31][CH:28]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC2=NC=CN=C12)C
Step Two
Name
Quantity
37 mg
Type
reactant
Smiles
ClC1=C(C(=NC(=N1)C)N)N
Name
Quantity
32 mg
Type
reactant
Smiles
O1C(C(OCC1)O)O
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (50% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)N(C)C1=NC(=NC2=NC=CN=C12)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.227 mmol
AMOUNT: MASS 41 mg
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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